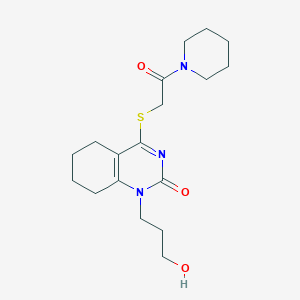

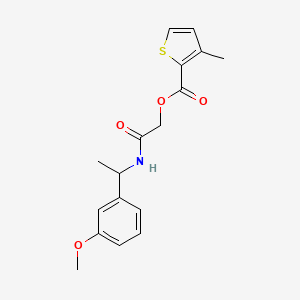

2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that the compound has structural similarities to other known compounds, such as “2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside” and “4-Methoxyphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside” which have been studied for their neuroprotective effects .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “this compound” is not available in the retrieved sources .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the retrieved sources .科学的研究の応用

Anticancer Activity

Research on derivatives of 2-phenylthiazole-4-carboxamide has highlighted their potential as anticancer agents. For instance, studies have shown that these derivatives exhibit significant cytotoxicity against human cancer cell lines, including breast, colorectal, and colon cancer cells. The substitution at specific positions of the phenylthiazole structure, such as the 4-position by a methoxy group, has been found to enhance activity against these cell lines. This indicates that structurally similar compounds, like the one , may also possess valuable anticancer properties (Aliabadi et al., 2010).

Electrochromic Properties

Aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units, related to the compound of interest, have been developed for their electrochromic properties. These materials exhibit strong UV-vis absorption bands and photoluminescence, indicating their potential in electrochromic devices. The polymers show excellent thermal stability and cyclic stability of electrochromism, making them suitable for applications in smart windows and displays (Cha-Wen Chang & Guey‐Sheng Liou, 2008).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, which share structural similarities with the compound , have demonstrated significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase enzymes selectively and showed protection levels comparable to sodium diclofenac, a standard drug. This suggests potential applications in developing new anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).

DNA-Binding Polymers

Cationic polythiophenes, which could be structurally related to the compound under discussion, have been investigated for their ability to bind DNA. These polymers form polyplexes at specific ratios and exhibit potential as theranostic gene delivery vehicles. Their ability to interact with DNA highlights a possible application in gene therapy and delivery systems (Carreon et al., 2014).

CNS Depressant Activity

Schiff bases derived from thiophene-3carboxamide, a compound structurally related to the one of interest, have been synthesized and tested for their CNS depressant activity. These compounds have shown promising results in preliminary screenings, indicating potential applications in the development of new CNS depressant drugs (Bhattacharjee et al., 2011).

Safety and Hazards

作用機序

Target of Action

The primary target of 2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide, also known as SalA-4g, is the O-GlcNAcylation pathway . This pathway is a post-translational modification that modulates glucose homeostasis in ischemic stroke . It plays a crucial role in neuronal energy metabolism, which is highly dependent on glucose .

Mode of Action

SalA-4g interacts with its targets by activating O-GlcNAcylation and maintaining energy homeostasis . This interaction results in an increase in glucose uptake and activation of O-GlcNAcylation in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions .

Biochemical Pathways

The affected pathway is the O-GlcNAcylation pathway , which is a pro-survival pathway that modulates glucose homeostasis in ischemic stroke . Activation of this pathway and maintenance of energy homeostasis are important biochemical mechanisms responsible for SalA-4g’s neuroprotective effects .

Pharmacokinetics

SalA-4g has been shown to pass through the blood-brain barrier, which is crucial for its effectiveness in central nervous system diseases . .

Result of Action

SalA-4g exerts a neuroprotective effect by boosting the pro-survival pathway—GlcNAcylation—and regulating energy homeostasis . It improves the outcome after transient middle cerebral artery occlusion (MCAO), accelerates the recovery of energy metabolism in the ipsilateral hippocampus in MCAO rats, and exerts obvious neuroprotective effects in hippocampal neurons against moderate OGD injury .

Action Environment

The action of SalA-4g is influenced by the cellular environment, particularly the availability of glucose and oxygen. In conditions of oxygen glucose deprivation (OGD), SalA-4g is able to increase glucose uptake and activate O-GlcNAcylation in hippocampal neurons . This suggests that SalA-4g may be particularly effective in ischemic conditions where oxygen and glucose are limited.

生化学分析

Biochemical Properties

This compound interacts with various enzymes, proteins, and other biomolecules. It has been shown to activate O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis in ischemic stroke .

Cellular Effects

2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide influences cell function by improving metabolic recovery in the ischemic hemisphere . It also inhibits neuronal viability loss and apoptosis in a concentration-dependent manner .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It activates O-GlcNAcylation and regulates energy homeostasis .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to improve the outcome after transient middle cerebral artery occlusion (MCAO) . It also accelerates the recovery of energy metabolism in the ipsilateral hippocampus in MCAO rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects or toxic effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in the regulation of energy homeostasis . It modulates glucose homeostasis, which is crucial for neuronal energy metabolism .

特性

IUPAC Name |

2-[[2-(4-methoxyphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-16-14(19)12-7-8-21-15(12)17-13(18)9-10-3-5-11(20-2)6-4-10/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTGGTQDEKSWSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzoyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2835704.png)

![N-1,3-benzodioxol-5-yl-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2835706.png)

![2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2835711.png)

![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2835713.png)

![methyl 6-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2835716.png)

![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2835718.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2835722.png)